Ethanone, 1-(3-butyl-4-methylphenyl)-
Description
Contextual Significance of Substituted Ethanones in Contemporary Chemical Research
Substituted ethanones, or acetophenones, are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. mdpi.comresearchgate.net The nature and position of the substituents on the aromatic ring can significantly influence the chemical reactivity and biological activity of these molecules. rasayanjournal.co.in For instance, the introduction of different functional groups can alter the electronic properties of the ketone, affecting its susceptibility to nucleophilic attack or its behavior in condensation reactions. rasayanjournal.co.inresearchgate.net Researchers continually explore novel substituted acetophenones to develop new synthetic methodologies and to discover compounds with specific desired properties. rasayanjournal.co.inmdpi.com
The synthesis of these compounds often involves classical organic reactions such as the Friedel-Crafts acylation, where an aromatic ring is treated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgstudymind.co.uklibretexts.orgchemguide.co.uk This method allows for the direct introduction of an acetyl group onto the aromatic nucleus. libretexts.orgchemguide.co.uk The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. libretexts.orgchemguide.co.uk
Scope and Objectives of Research on Ethanone, 1-(3-butyl-4-methylphenyl)-
The specific compound, Ethanone, 1-(3-butyl-4-methylphenyl)-, with the CAS number 67663-03-0, falls into the category of a disubstituted acetophenone (B1666503). nih.govechemi.com Its molecular structure features a butyl group at the meta-position and a methyl group at the para-position relative to the acetyl group on the benzene (B151609) ring.
Chemical and Physical Properties
Detailed experimental data for Ethanone, 1-(3-butyl-4-methylphenyl)- is scarce in publicly accessible literature. However, based on its structure and information from chemical databases, some properties can be inferred and are presented in the table below.
| Property | Value | Source |
| Molecular Formula | C13H18O | nih.govuni.lu |
| CAS Number | 67663-03-0 | nih.govechemi.com |
| Monoisotopic Mass | 190.13577 g/mol | epa.gov |
| Predicted XlogP | 3.9 | uni.lu |
| Identified Uses | Industrial and scientific research | echemi.com |
Synthesis and Reactivity
A plausible synthetic route to Ethanone, 1-(3-butyl-4-methylphenyl)- would be the Friedel-Crafts acylation of 1-butyl-2-methylbenzene (B43884) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgstudymind.co.ukchemguide.co.uk The directing effects of the alkyl substituents would likely lead to a mixture of isomers, from which the desired product would need to be isolated and purified.
The reactivity of this ketone would be typical of an aryl alkyl ketone. The carbonyl group can undergo nucleophilic addition reactions, and the acetyl methyl group possesses acidic protons that can participate in condensation reactions. The aromatic ring can undergo further electrophilic substitution, with the position of substitution being influenced by the existing acetyl, butyl, and methyl groups.
Spectral Data
Publicly available, detailed spectral data (NMR, IR, Mass Spectrometry) for Ethanone, 1-(3-butyl-4-methylphenyl)- is currently limited. Chemical suppliers may possess this data for quality control purposes, but it is not generally published. For comparison, the NIST Chemistry WebBook provides spectral data for related, simpler acetophenone derivatives like 1-(4-methylphenyl)-ethanone and 1-(3-methylphenyl)-ethanone, which can offer insights into the expected spectral features of the target molecule. nist.govnist.govnist.govnist.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
67663-03-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3-butyl-4-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O/c1-4-5-6-12-9-13(11(3)14)8-7-10(12)2/h7-9H,4-6H2,1-3H3 |
InChI Key |
POZXPCYPGRBKIL-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C=CC(=C1)C(=O)C)C |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)C(=O)C)C |
Other CAS No. |
67663-03-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethanone, 1 3 Butyl 4 Methylphenyl
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. youtube.comstudymind.co.uk This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.comstudymind.co.uk The synthesis of Ethanone, 1-(3-butyl-4-methylphenyl)- via this method commences with 1-butyl-2-methylbenzene (B43884) as the aromatic substrate.
Catalyst Systems and Reaction Conditions
The choice of catalyst and reaction conditions is paramount in directing the outcome of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for this transformation, often used in stoichiometric amounts due to its complexation with the product ketone. savemyexams.com The reaction is typically carried out in a non-polar solvent, such as dichloromethane (B109758) or carbon disulfide, to avoid competitive binding with the catalyst.
The reaction of 1-butyl-2-methylbenzene with acetyl chloride in the presence of aluminum chloride is the most direct route to Ethanone, 1-(3-butyl-4-methylphenyl)-. The alkyl groups on the benzene (B151609) ring are activating and direct the incoming electrophile. Specifically, the methyl group is a known ortho-, para-director. chemguide.co.uk In the case of 1-butyl-2-methylbenzene, the position para to the methyl group (C4) is the most sterically accessible and electronically favorable for acylation, leading to the desired product.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl chloride | Dichloromethane | 0 - rt | 2 - 4 | High | Hypothetical data based on general principles |
| FeCl₃ | Acetic anhydride | Nitrobenzene | 25 - 50 | 3 - 6 | Moderate | Hypothetical data based on general principles |
| Zeolite H-Beta | Acetic anhydride | Toluene | 120 - 150 | 5 - 8 | Moderate-High | osti.goviitm.ac.in |
This table contains hypothetical data for illustrative purposes, as specific literature data for the acylation of 1-butyl-2-methylbenzene was not found.
Regioselectivity and Yield Optimization
The regioselectivity of the Friedel-Crafts acylation on 1,2-dialkylbenzenes is primarily governed by the electronic and steric effects of the alkyl substituents. The methyl group at C2 and the butyl group at C1 are both electron-donating, thus activating the aromatic ring towards electrophilic attack. The directing influence of the methyl group to the para position (C4) is the dominant factor, leading to the preferential formation of 1-(3-butyl-4-methylphenyl)ethanone. chemguide.co.uk
To optimize the yield, several factors can be controlled. The use of a slight excess of the acylating agent and catalyst can drive the reaction to completion. However, excess catalyst can lead to side reactions and purification challenges. Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also promote polysubstitution or isomerization. libretexts.org Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often provides a better balance between reaction rate and selectivity.
Alternative Acylation Strategies
While Friedel-Crafts acylation is a powerful tool, alternative methods can offer advantages in terms of catalyst recyclability, milder reaction conditions, and reduced waste.
Acetylation Reactions
The use of heterogeneous catalysts, such as zeolites, presents a greener alternative to traditional Lewis acids. Zeolites are microporous aluminosilicates with strong Brønsted and Lewis acid sites that can catalyze acylation reactions. savemyexams.comwikipedia.org For instance, zeolite H-Beta has been shown to be an effective catalyst for the acylation of various aromatic compounds with acetic anhydride. osti.goviitm.ac.in This approach allows for easier catalyst separation and reuse, minimizing waste. The reaction is typically carried out at higher temperatures compared to the conventional Friedel-Crafts reaction.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Zeolite H-Beta | Toluene | 130 | 6 | Good | researchgate.netosti.gov |
| Acetic Anhydride | Nafion/silica composite | Nitrobenzene | 140 | 8 | High | researchgate.net |
This table contains representative data for zeolite-catalyzed acylations of similar substrates.
One-Pot Condensation Approaches
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. researchgate.net While a specific one-pot synthesis for Ethanone, 1-(3-butyl-4-methylphenyl)- is not prominently described in the literature, related multi-component reactions for the synthesis of β-acetamido ketones have been reported. These reactions involve the condensation of an aryl ketone, an aldehyde, and a nitrile in the presence of an acid catalyst. researchgate.net Adapting such a methodology could potentially lead to the target compound or its derivatives in a streamlined process.
Derivatization and Functionalization Techniques
The ketone functionality in Ethanone, 1-(3-butyl-4-methylphenyl)- serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Subsequent reactions can target the carbonyl group or the aromatic ring. For example, the carbonyl group can undergo reduction to an alcohol or a methylene (B1212753) group. The Willgerodt-Kindler reaction provides a method to convert aryl ketones to the corresponding amides or carboxylic acids by reaction with ammonium (B1175870) polysulfide or sulfur and an amine. wikipedia.orgorganic-chemistry.org The aromatic ring can undergo further electrophilic substitution reactions, such as nitration or halogenation, with the regioselectivity being influenced by the existing substituents. The acetyl group is a meta-director, while the alkyl groups are ortho-, para-directors, leading to complex product mixtures depending on the reaction conditions.
| Reaction Type | Reagents | Product Type | Reference |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamide | wikipedia.orgorganic-chemistry.org |
| Reduction (Clemmensen) | Zn(Hg), HCl | 1-Butyl-2-methyl-4-ethylbenzene | youtube.com |
| Halogenation | Br₂, FeBr₃ | Bromo-substituted acetophenone (B1666503) | General knowledge |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted acetophenone | General knowledge |
This table provides examples of potential derivatization reactions.
Strategies for Alkyl and Aryl Substituent Modification
The primary route for synthesizing Ethanone, 1-(3-butyl-4-methylphenyl)- involves the Friedel-Crafts acylation of an appropriately substituted aromatic ring. nih.govresearchgate.netgoogle.comlibretexts.org This powerful reaction allows for the direct introduction of the acetyl group onto the benzene ring. nih.govresearchgate.netgoogle.comlibretexts.org The starting material for this synthesis would be 1-butyl-2-methylbenzene. The reaction proceeds by treating 1-butyl-2-methylbenzene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. researchgate.netgoogle.comlibretexts.org
The choice of catalyst is crucial for the success of the reaction. Traditionally, aluminum chloride (AlCl₃) is employed in stoichiometric amounts due to its strong complexation with the resulting ketone product. researchgate.netlibretexts.org However, alternative Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be utilized. researchgate.net The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the desired isomer. In the case of 1-butyl-2-methylbenzene, the directing effects of the alkyl groups (butyl and methyl) will influence the position of acylation. The methyl group is an ortho-, para-director, while the butyl group is also an ortho-, para-director. Due to steric hindrance from the butyl group at the ortho position, the acylation is expected to predominantly occur at the position para to the methyl group and meta to the butyl group, yielding the target compound.
An alternative strategy for aryl substituent modification involves a Grignard reaction. This approach would start with a halogenated precursor, such as 1-bromo-3-butyl-4-methylbenzene. This intermediate could be reacted with magnesium to form the corresponding Grignard reagent, which is then treated with acetic anhydride to yield Ethanone, 1-(3-butyl-4-methylphenyl)-.
The following table outlines a comparative analysis of these two primary synthetic strategies.
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Material | 1-butyl-2-methylbenzene | 1-bromo-3-butyl-4-methylbenzene |
| Primary Reagents | Acetyl chloride or acetic anhydride, Lewis acid (e.g., AlCl₃) | Magnesium, Acetic anhydride |
| Key Intermediate | Acylium ion | Grignard reagent |
| Advantages | Direct acylation, well-established methodology | Useful for specific isomer synthesis, avoids strong Lewis acids |
| Challenges | Potential for isomeric mixtures, catalyst deactivation | Requires anhydrous conditions, potential for side reactions |
Stereoselective Synthesis of Analogues
The ketone functional group in Ethanone, 1-(3-butyl-4-methylphenyl)- allows for the stereoselective synthesis of chiral alcohol analogues, specifically (R)- and (S)-1-(3-butyl-4-methylphenyl)ethanol. These chiral alcohols are valuable building blocks in the synthesis of more complex molecules. The primary method to achieve this is through the asymmetric reduction of the prochiral ketone.
Biocatalysis offers a highly efficient and environmentally friendly approach for this transformation. Enzymes, particularly alcohol dehydrogenases (ADHs), exhibit remarkable stereoselectivity. For instance, the use of immobilized yeast cells, such as Rhodotorula glutinis, has been shown to effectively reduce substituted acetophenones to their corresponding (S)-alcohols with high enantiomeric excess (>99%). nih.gov Similarly, engineered ADHs from organisms like Thermoanaerobacter pseudethanolicus (TeSADH) can be employed to produce either the (R)- or (S)-enantiomer depending on the specific mutant used. nih.gov
Chemo-catalysis provides another powerful tool for stereoselective reduction. Ruthenium-based catalysts, in conjunction with chiral ligands, are highly effective. For example, a complex of [{RuCl₂(p-cymene)}₂] with a pseudo-dipeptide ligand can catalyze the asymmetric transfer hydrogenation of acetophenone derivatives using 2-propanol as the hydrogen source, yielding chiral alcohols with excellent enantioselectivity. sigmaaldrich.com
The table below summarizes various catalytic systems for the asymmetric reduction of substituted acetophenones.
| Catalyst System | Type | Typical Enantioselectivity (ee) | Advantages |
| Rhodotorula glutinis cells | Biocatalyst | >99% for (S)-enantiomer nih.gov | High enantioselectivity, environmentally friendly |
| TeSADH (mutants) | Biocatalyst | High for either (R) or (S) nih.gov | Tunable stereopreference, broad substrate scope |
| [{RuCl₂(p-cymene)}₂] / Chiral Ligand | Chemo-catalyst | >95% | High efficiency, applicable to various substrates sigmaaldrich.com |
| Pt-Ir alloy surfaces | Heterogeneous Catalyst | >95% | Reusable catalyst, suitable for hydrogenation researchgate.net |
Industrial Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of Ethanone, 1-(3-butyl-4-methylphenyl)- presents several challenges and requires careful optimization of the process. longdom.org The traditional Friedel-Crafts acylation, while effective, generates significant amounts of waste, particularly from the stoichiometric use of aluminum chloride and the subsequent aqueous workup. researchgate.netnumberanalytics.com
A key trend in industrial Friedel-Crafts chemistry is the replacement of homogeneous Lewis acid catalysts like AlCl₃ with solid acid catalysts. researchgate.netnumberanalytics.com Zeolites, for example, are promising heterogeneous catalysts that are non-corrosive, reusable, and can be easily separated from the reaction mixture, thereby reducing waste and simplifying the purification process. researchgate.net The use of ionic liquids as recyclable reaction media is also being explored to create more sustainable processes. google.com
Process optimization is critical for maximizing yield, ensuring purity, and minimizing costs. longdom.org This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For a disubstituted benzene like 1-butyl-2-methylbenzene, controlling the regioselectivity of the acylation is paramount to avoid the formation of unwanted isomers, which would necessitate costly separation procedures. chemguide.co.uk
Furthermore, the management of byproducts, such as hydrogen chloride gas evolved during acylation with acetyl chloride, is a significant consideration. researchgate.net Efficient scrubbing and potential recycling of HCl are necessary for a safe and environmentally responsible industrial process. The development of continuous flow reactors for the synthesis can also offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
The table below highlights key considerations for the industrial synthesis of substituted acetophenones.
| Consideration | Traditional Batch Process (AlCl₃) | Modern Industrial Process |
| Catalyst | Stoichiometric AlCl₃ | Heterogeneous (e.g., Zeolites) or recyclable catalyst |
| Solvent | Organic solvents (e.g., CS₂, nitrobenzene) | Greener solvents or solvent-free conditions |
| Waste Management | Large volumes of acidic aqueous waste | Minimal waste, catalyst recycling |
| Process Control | Batch control, potential for thermal runaway | Continuous flow, better temperature and pressure control |
| Purity & Separation | May require extensive purification | Higher selectivity, simpler purification |
Reactivity and Reaction Mechanisms of Ethanone, 1 3 Butyl 4 Methylphenyl
Carbonyl Group Reactivity
The reactivity of the carbonyl group in Ethanone, 1-(3-butyl-4-methylphenyl)-, is a focal point of its chemical behavior, primarily involving nucleophilic addition reactions and various oxidation pathways. The electronic and steric environment of the carbonyl carbon, influenced by the acetyl group and the substituted aromatic ring, dictates the specifics of these transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. openochem.org This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and moving the electron pair onto the oxygen atom. masterorganicchemistry.com
For Ethanone, 1-(3-butyl-4-methylphenyl)-, the rate and equilibrium of nucleophilic addition are influenced by both steric and electronic factors. The presence of the bulky 3-butyl and adjacent 4-methylphenyl groups creates steric hindrance around the carbonyl carbon, which may slow the approach of nucleophiles compared to less substituted ketones. libretexts.orgmasterorganicchemistry.com
Common nucleophilic addition reactions applicable to this ketone would include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents), such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after acidic workup.
Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 1-(3-butyl-4-methylphenyl)ethanol. libretexts.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) would result in the formation of a cyanohydrin, a molecule containing both a cyano and a hydroxyl group attached to the same carbon. libretexts.org
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. libretexts.org
Table 1: Predicted Products of Nucleophilic Addition to Ethanone, 1-(3-butyl-4-methylphenyl)-
| Reagent | Predicted Product | Product Class |
| 1. CH₃MgBr, 2. H₃O⁺ | 2-(3-butyl-4-methylphenyl)propan-2-ol | Tertiary Alcohol |
| NaBH₄, CH₃OH | 1-(3-butyl-4-methylphenyl)ethanol | Secondary Alcohol |
| KCN, H₂SO₄ | 2-(3-butyl-4-methylphenyl)-2-hydroxypropanenitrile | Cyanohydrin |
| Ph₃P=CH₂ | 1-(3-butyl-4-methylphenyl)-1-phenylethene | Alkene |
Oxidation Pathways
The oxidation of Ethanone, 1-(3-butyl-4-methylphenyl)- can proceed through several pathways, depending on the oxidizing agent and reaction conditions.
One significant oxidation pathway for methyl ketones is the haloform reaction . In the presence of a base and a halogen (e.g., bromine or iodine), the acetyl group is converted into a carboxylate, and a haloform (CHX₃) is produced. truman.edu For Ethanone, 1-(3-butyl-4-methylphenyl)-, this reaction would yield 3-butyl-4-methylbenzoic acid and bromoform (B151600) (CHBr₃) or iodoform (B1672029) (CHI₃).
Another important oxidation is the Baeyer-Villiger oxidation , where a peroxy acid (like m-CPBA) converts a ketone into an ester. wiley-vch.de The migratory aptitude of the groups attached to the carbonyl carbon determines the product. In this case, the aryl group has a higher migratory aptitude than the methyl group, so the predicted product would be 3-butyl-4-methylphenyl acetate. researchgate.net
Vigorous oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions would likely lead to the cleavage of the acetyl group and oxidation of the alkyl substituents on the aromatic ring, ultimately forming a polycarboxylic acid. researchgate.net
Aromatic Ring Reactivity
The aromatic ring of Ethanone, 1-(3-butyl-4-methylphenyl)- is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents.
Electrophilic Aromatic Substitution Patterns
The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the butyl and methyl groups are activating, ortho- and para-directing groups due to their electron-donating inductive effects. libretexts.org The outcome of an electrophilic substitution reaction on this trisubstituted benzene (B151609) ring will depend on the interplay of these directing effects. libretexts.orgpressbooks.pub
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom. byjus.com
Friedel-Crafts Acylation/Alkylation: The introduction of an acyl or alkyl group using an acyl halide or alkyl halide with a Lewis acid catalyst. However, the presence of a deactivating acetyl group can hinder these reactions.
Influence of Butyl and Methyl Substituents on Reactivity
The butyl and methyl groups are both alkyl groups and therefore activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves. The acetyl group, being a meta-director, will direct incoming electrophiles to the positions meta to it.
Considering the positions on the ring:
Position 2 is ortho to the butyl group and meta to the acetyl group.
Position 5 is para to the methyl group and meta to the acetyl group.
Position 6 is ortho to the methyl group and ortho to the butyl group.
The directing effects of the activating alkyl groups are generally stronger than the deactivating effect of the acetyl group. pressbooks.pub Therefore, substitution is most likely to occur at positions activated by the butyl and methyl groups. Steric hindrance from the bulky butyl group might disfavor substitution at the position between the two alkyl groups (position 2). Thus, the most likely position for electrophilic attack would be position 5, which is para to the activating methyl group and meta to the deactivating acetyl group, and position 2, which is ortho to the activating butyl group and meta to the deactivating acetyl group.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Ethanone, 1-(3-butyl-4-methylphenyl)-
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 1-(3-butyl-5-nitro-4-methylphenyl)ethanone and 1-(3-butyl-2-nitro-4-methylphenyl)ethanone |
| Bromination | Br⁺ | 1-(5-bromo-3-butyl-4-methylphenyl)ethanone and 1-(2-bromo-3-butyl-4-methylphenyl)ethanone |
Rearrangement Reactions and Their Mechanistic Elucidation
Aryl ketones can undergo various rearrangement reactions, often under specific conditions. While no specific rearrangement reactions for Ethanone, 1-(3-butyl-4-methylphenyl)- have been documented, several types of rearrangements are theoretically possible for ketones with similar structural features.
Beckmann Rearrangement: The oxime derived from Ethanone, 1-(3-butyl-4-methylphenyl)- could undergo a Beckmann rearrangement in the presence of an acid catalyst. byjus.comlibretexts.org This would involve the migration of either the methyl or the substituted phenyl group to the nitrogen atom, leading to the formation of an N-substituted amide. The migratory aptitude of the aryl group is generally greater than that of the methyl group, suggesting the formation of N-(3-butyl-4-methylphenyl)acetamide as the major product.
Willgerodt-Kindler Reaction: This reaction is specific to aryl alkyl ketones and involves heating the ketone with sulfur and a secondary amine (like morpholine). It results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and the formation of a thioamide. For Ethanone, 1-(3-butyl-4-methylphenyl)-, this would lead to the formation of 2-(3-butyl-4-methylphenyl)ethanethioamide.
α-Ketol Rearrangement: If the ketone were to be α-hydroxylated, the resulting α-hydroxy ketone could undergo an acid- or base-catalyzed rearrangement involving the migration of an alkyl or aryl group. wikipedia.org
The elucidation of the mechanisms of these rearrangements typically involves a combination of kinetic studies, isotopic labeling, and computational modeling to determine the transition states and intermediates involved.
Spectroscopic Data for Ethanone, 1-(3-butyl-4-methylphenyl)- Not Available in Publicly Accessible Databases
Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and FT-Raman spectra specific to this molecule were unsuccessful. The required data for a detailed analysis as outlined—including chemical shifts, coupling constants, vibrational modes, and conformational insights—could not be located.
Information is available for structurally related compounds, such as 1-(4-butylphenyl)ethanone, nih.gov 1-(4-methylphenyl)ethanone, nist.govnist.govnist.gov and 1-(3-methylphenyl)ethanone. nist.gov However, the substitution pattern of the target molecule, with both a butyl and a methyl group on the phenyl ring, is unique, and spectroscopic data from these related molecules cannot be accurately extrapolated to provide a scientifically valid characterization for Ethanone, 1-(3-butyl-4-methylphenyl)-.
Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. The creation of data tables and detailed discussions on its spectroscopic characterization would necessitate access to primary research data that does not appear to be publicly available.
Spectroscopic Characterization and Structural Elucidation of Ethanone, 1 3 Butyl 4 Methylphenyl
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by Ethanone, 1-(3-butyl-4-methylphenyl)- excites electrons from lower to higher energy orbitals, providing insight into its chromophoric system.
The chromophore in Ethanone, 1-(3-butyl-4-methylphenyl)- is the acetophenone (B1666503) moiety, where a carbonyl group is conjugated with the substituted benzene (B151609) ring. This extended π-system is responsible for its characteristic UV absorptions. The electronic spectrum is expected to exhibit two main absorption bands, analogous to other substituted acetophenones:
π → π* Transition: A strong absorption band, typically observed at shorter wavelengths (around 240-280 nm). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. The substitution on the ring (butyl and methyl groups) can cause a bathochromic (red) shift of this peak compared to unsubstituted acetophenone.
n → π* Transition: A weaker absorption band, appearing at longer wavelengths (typically >300 nm). This corresponds to the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is characteristically less intense than the π → π* transition.
The alkyl substituents (butyl and methyl) on the phenyl ring act as auxochromes, which can modify the absorption maxima (λ_max) and the molar absorptivity (ε).
Mass Spectrometry (MS) for Molecular Fragmentation Studies
Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For Ethanone, 1-(3-butyl-4-methylphenyl)-, electron ionization (EI) would typically be used to generate a molecular ion (M⁺•) and various fragment ions.
The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is predictable based on the structure:
α-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This can occur in two ways:
Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 175. This is often a very prominent peak in the spectrum.
Loss of the substituted phenyl group to form an acylium ion at m/z 43 ([CH₃CO]⁺).
McLafferty Rearrangement: This rearrangement can occur if the butyl side chain is long enough to allow for a six-membered ring transition state. It involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene). This would result in a fragment ion at m/z 148. However, this is less common than simple α-cleavage.
Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring within the butyl group can lead to the formation of a stable benzylic-type cation. Loss of a propyl radical (•C₃H₇) would generate a fragment at m/z 147.
High-Resolution Mass Spectrometry provides the exact mass of the parent ion and its fragments, allowing for the unambiguous determination of their elemental composition. Predicted HRMS data for various adducts of Ethanone, 1-(3-butyl-4-methylphenyl)- have been calculated. uni.lu
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 191.14305 |
| [M+Na]⁺ | 213.12499 |
| [M-H]⁻ | 189.12849 |
| [M+K]⁺ | 229.09893 |
| [M]⁺ | 190.13522 |
X-ray Crystallography for Solid-State Structure Determination
The way molecules pack in a crystal lattice is governed by intermolecular forces. For Ethanone, 1-(3-butyl-4-methylphenyl)-, which lacks strong hydrogen bond donors, the crystal packing would primarily be influenced by weaker interactions:
van der Waals Forces: These are the dominant interactions, arising from the temporary fluctuations in electron density around the molecules.
Dipole-Dipole Interactions: The polar carbonyl group creates a molecular dipole, leading to electrostatic interactions that help to organize the molecules in the crystal lattice.
C–H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the methyl or butyl groups and the carbonyl oxygen of neighboring molecules. These, while weak, can play a significant role in the final crystal packing arrangement.
In the absence of strong hydrogen-bonding groups like hydroxyls, the formation of extensive hydrogen-bonded networks, such as the hexameric rings seen in 1-(3-tert-butyl-4-hydroxyphenyl)ethanone, would not be expected. nih.gov Instead, the packing would be optimized to maximize van der Waals contacts.
Theoretical and Computational Chemistry of Ethanone, 1 3 Butyl 4 Methylphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. researchgate.net It is used to determine various molecular properties, including geometry, electronic distribution, and spectroscopic parameters.
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (the lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular geometry. For a flexible molecule like Ethanone, 1-(3-butyl-4-methylphenyl)- , which has a rotatable butyl group and acetyl group, a conformational analysis would be necessary. This would involve systematically rotating these groups to identify all possible low-energy conformers and determine the global minimum energy structure.
Table 1: Hypothetical Optimized Geometrical Parameters
This table would typically present the key bond lengths and angles for the most stable conformer of the molecule, as calculated by a DFT method (e.g., B3LYP with a basis set like 6-311G(d,p)).
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O | Data not available |
| C-C (acetyl) | Data not available | |
| C-C (ring-acetyl) | Data not available | |
| C-C (ring) | Data not available | |
| C-C (butyl chain) | Data not available | |
| Bond Angles | O=C-C (acetyl) | Data not available |
| C-C-C (ring) | Data not available | |
| C-C-C (butyl chain) | Data not available | |
| Dihedral Angle | C(ring)-C(ring)-C(acetyl)=O | Data not available |
No published data is available for Ethanone, 1-(3-butyl-4-methylphenyl)-.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Properties
This table would list the calculated energies of the HOMO and LUMO, the energy gap, and other related quantum chemical descriptors.
| Parameter | Abbreviation | Calculated Value (eV) |
| Energy of HOMO | EHOMO | Data not available |
| Energy of LUMO | ELUMO | Data not available |
| Energy Gap | ΔE | Data not available |
| Ionization Potential | I ≈ -EHOMO | Data not available |
| Electron Affinity | A ≈ -ELUMO | Data not available |
| Electronegativity | χ = (I+A)/2 | Data not available |
| Chemical Hardness | η = (I-A)/2 | Data not available |
| Softness | S = 1/η | Data not available |
| Electrophilicity Index | ω = χ²/2η | Data not available |
No published data is available for Ethanone, 1-(3-butyl-4-methylphenyl)-.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). uni-muenchen.debhu.ac.in For Ethanone, 1-(3-butyl-4-methylphenyl)- , an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack, and positive potentials (blue) around the hydrogen atoms. uni-muenchen.de
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation). rsc.org This analysis can reveal the nature of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the molecule's stability.
DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method. These calculated values can be compared with experimental data to aid in the assignment of peaks in the NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) helps in identifying the characteristic functional groups within a molecule. nih.gov The predicted frequencies for stretching and bending modes can be correlated with experimental IR and Raman spectra, although calculated frequencies are often scaled to correct for anharmonicity and other method-related errors.
Quantum Chemical Modeling of Reactivity
Beyond the parameters derived from DFT, quantum chemical modeling can be used to study specific chemical reactions involving the molecule. mdpi.com This can include modeling transition states to determine activation energies for various reaction pathways, thereby predicting the most likely products of a reaction. For Ethanone, 1-(3-butyl-4-methylphenyl)- , this could involve modeling its behavior in reactions such as oxidation, reduction of the ketone, or electrophilic aromatic substitution on the phenyl ring. The local softness and Fukui functions, derived from DFT, can be used to predict the regioselectivity of such reactions. mdpi.com
Transition State Analysis for Key Reactions
Transition state analysis is a fundamental computational tool used to understand the kinetics and mechanisms of chemical reactions. By identifying the highest energy point along a reaction coordinate, the transition state, chemists can predict reaction rates and explore the feasibility of different reaction pathways.
For "Ethanone, 1-(3-butyl-4-methylphenyl)-," a key reaction of interest is its synthesis, often achieved through a Friedel-Crafts acylation of 1-butyl-2-methylbenzene (B43884). Computational analysis of this reaction would involve mapping the potential energy surface for the electrophilic aromatic substitution. This would entail calculating the energies of the reactants, intermediates (such as the sigma complex), transition states, and products.
Hypothetical Key Reaction Steps and Transition States:
Formation of the Acylium Ion: The reaction between acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form the CH₃CO⁺ acylium ion.
Electrophilic Attack: The attack of the acylium ion on the aromatic ring of 1-butyl-2-methylbenzene. Due to the directing effects of the butyl and methyl groups (both ortho, para-directing), several isomeric products are possible. Transition state calculations would help determine the preferred position of acylation.
Proton Transfer: The final step involves the removal of a proton from the sigma complex to restore aromaticity.
Illustrative Data for Transition State Analysis:
Below is a hypothetical data table illustrating the kind of information that would be generated from a computational transition state analysis for the Friedel-Crafts acylation leading to "Ethanone, 1-(3-butyl-4-methylphenyl)-."
| Reaction Step | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of the Transition State |
| Acylium ion attack at C3 (ortho to methyl) | 15.2 | C-C bond forming: 2.1 Å; C-O bond: 1.2 Å |
| Acylium ion attack at C5 (para to methyl) | 18.5 | C-C bond forming: 2.3 Å; C-O bond: 1.2 Å |
| Acylium ion attack at C6 (ortho to butyl) | 16.8 | C-C bond forming: 2.2 Å; C-O bond: 1.2 Å |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Energetics and Thermodynamic Functions
Beyond the kinetics, understanding the thermodynamics of reactions involving "Ethanone, 1-(3-butyl-4-methylphenyl)-" is essential. Computational chemistry allows for the calculation of key thermodynamic functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. researchgate.net These parameters determine the spontaneity and equilibrium position of a chemical process.
For the synthesis of "Ethanone, 1-(3-butyl-4-methylphenyl)-," calculating the Gibbs free energy of the reaction would indicate whether the formation of the product is favorable under specific conditions. Furthermore, the thermodynamic properties of the compound itself, such as its heat of formation, can be computed.
Hypothetical Thermodynamic Data for the Synthesis Reaction:
| Thermodynamic Function | Calculated Value | Interpretation |
| Enthalpy of Reaction (ΔH) | -25 kcal/mol | The reaction is exothermic, releasing heat. |
| Entropy of Reaction (ΔS) | -10 cal/(mol·K) | A slight decrease in disorder, likely due to the formation of a single product from multiple reactants. |
| Gibbs Free Energy (ΔG) | -22 kcal/mol | The reaction is spontaneous and product-favored under standard conditions. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent. mdpi.com
Conformational Landscape Exploration
The butyl and acetyl groups of "Ethanone, 1-(3-butyl-4-methylphenyl)-" are flexible, leading to a variety of possible three-dimensional conformations. Understanding this conformational landscape is crucial as different conformers can have different energies and properties. MD simulations can be used to explore these conformations by simulating the molecule's movements over nanoseconds or even microseconds.
The results of such simulations can be visualized through a Ramachandran-like plot for the dihedral angles of the butyl chain and the acetyl group, revealing the most stable and frequently adopted conformations.
Hypothetical Major Conformations and Their Relative Energies:
| Conformer ID | Dihedral Angle (C-C-C-C of butyl chain) | Dihedral Angle (Aryl-C-C=O of acetyl group) | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | 30° | 0.0 |
| 2 | 60° (gauche) | 30° | 0.8 |
| 3 | 180° (anti) | 150° | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.govsapub.orgresearchgate.netaip.org MD simulations can explicitly model solvent molecules around "Ethanone, 1-(3-butyl-4-methylphenyl)-" to study these effects. For instance, in a polar solvent like water, the solvent molecules would be expected to form a structured shell around the polar acetyl group. In a nonpolar solvent like hexane, the interactions would be weaker and less specific.
These simulations can provide insights into properties such as the radial distribution function of solvent molecules around specific atoms of the solute and the solvation free energy.
Hypothetical Solvation Free Energies in Different Solvents:
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) | Interpretation |
| Water | 78.4 | -5.2 | Favorable solvation due to interactions with the polar acetyl group. |
| Ethanol | 24.5 | -4.5 | Favorable solvation, but less so than in water. |
| Hexane | 1.88 | -1.8 | Less favorable solvation due to the nonpolar nature of the solvent. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. nih.govcollaborativedrug.com Computational methods are powerful tools in SAR, allowing for the prediction of the activity of new compounds based on the properties of known molecules. collaborativedrug.comnih.govdrugdesign.org
For "Ethanone, 1-(3-butyl-4-methylphenyl)-," if it were part of a series of compounds being investigated for a particular biological target, computational SAR could be employed. This would involve building a quantitative structure-activity relationship (QSAR) model. Such a model would use calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for a set of analogues to create a mathematical equation that predicts their activity.
Hypothetical QSAR Model for a Series of Analogues:
Let's assume a hypothetical scenario where analogues of "Ethanone, 1-(3-butyl-4-methylphenyl)-" are being studied as enzyme inhibitors. A QSAR study might yield an equation like the following:
log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.2 * (HOMO Energy) + 2.5
This equation suggests that inhibitory activity (IC50) increases with increasing hydrophobicity (LogP) and HOMO energy, but decreases with increasing molecular weight.
Illustrative Data for a Hypothetical SAR Study:
| Analogue Substitution | LogP | Molecular Weight | HOMO Energy (eV) | Predicted log(1/IC50) |
| 3-propyl-4-methyl | 3.8 | 176.25 | -5.8 | 4.25 |
| 3-butyl-4-methyl | 4.3 | 190.28 | -5.7 | 4.47 |
| 3-pentyl-4-methyl | 4.8 | 204.31 | -5.6 | 4.68 |
| 3-butyl-4-ethyl | 4.5 | 204.31 | -5.75 | 4.44 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Vitro Biological Activity and Mechanistic Studies of Ethanone, 1 3 Butyl 4 Methylphenyl
General Biological Activity Screening Methodologies for Ketones
Initial screening of a compound like Ethanone, 1-(3-butyl-4-methylphenyl)- involves a battery of in vitro tests to identify any significant biological effects. These assays are designed to be rapid, cost-effective, and reproducible, providing a broad overview of the compound's potential bioactivity.
The ability of a compound to counteract oxidative stress is a valuable therapeutic property. The antioxidant potential of ketones is commonly assessed using various in vitro chemical assays that measure the capacity to scavenge free radicals or reduce oxidizing agents.
Commonly used methods include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most frequent methods for evaluating antioxidant activity due to its simplicity and sensitivity. mdpi.comnih.gov The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. mdpi.com The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging activity of the test compound. mdpi.comyoutube.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of this radical by an antioxidant compound causes a loss of color, which is measured spectrophotometrically. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants. mdpi.comnih.gov
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.
The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the compound's activity to that of Trolox, a water-soluble vitamin E analog. mdpi.com
Table 1: Illustrative Data Table for Antioxidant Potential of a Test Ketone
| Assay | Test Compound IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 55.4 ± 2.1 | 8.2 ± 0.5 |
| ABTS Radical Scavenging | 32.8 ± 1.8 | 5.6 ± 0.3 |
Note: Data are hypothetical and for illustrative purposes only.
To determine if a ketone possesses antimicrobial properties, it is tested against a panel of pathogenic bacteria and fungi. Standard methods are employed to ascertain its inhibitory effects. nih.gov
Disk Diffusion Method: This is a qualitative or semi-quantitative screening method. nih.gov A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. nih.gov If the compound is active, it diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear area around the disk known as the zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity. nih.gov
Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govmdpi.com The assay is performed in a 96-well microtiter plate where a standardized inoculum of the microorganism is added to wells containing serial dilutions of the test compound. mdpi.com The MIC value is determined by observing the lowest concentration at which no turbidity (bacterial growth) or fungal growth is visible. nih.gov Following the MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be found by subculturing the contents of the clear wells onto fresh agar plates.
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for a Test Ketone
| Microorganism | Type | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 | 2 (Ciprofloxacin) |
| Escherichia coli | Gram-negative Bacteria | >256 | 1 (Ciprofloxacin) |
| Candida albicans | Fungus (Yeast) | 128 | 0.5 (Amphotericin B) |
| Aspergillus niger | Fungus (Mold) | >256 | 2 (Amphotericin B) |
Note: Data are hypothetical and for illustrative purposes only.
The potential of a compound to inhibit cell growth, particularly of cancer cells, is a critical area of investigation. In vitro cytotoxicity assays are used to screen for antiproliferative effects against various human cancer cell lines.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.govspringernature.comdergipark.org.tr Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). springernature.com The cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated. sbq.org.br After the incubation period, MTT is added, followed by a solubilizing agent (like DMSO) to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured spectrophotometrically, and the intensity is proportional to the number of viable cells. The results are often expressed as an IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%. nih.gov
Other common assays include the Neutral Red Uptake assay, which assesses lysosomal integrity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content. core.ac.uk
Table 3: Illustrative Antiproliferative Activity (IC₅₀) of a Test Ketone on Cancer Cell Lines
| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 45.2 |
| HCT-116 | Colon Carcinoma | 68.5 |
| PC-3 | Prostate Cancer | 82.1 |
Note: Data are hypothetical and for illustrative purposes only.
Molecular Mechanisms of Action (in vitro)
Once a biological activity is identified, the next step is to investigate the molecular mechanism through which the compound exerts its effect. These studies aim to identify specific molecular targets, such as receptors or enzymes.
Receptor binding assays are used to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. sygnaturediscovery.com These assays are fundamental in drug discovery for identifying a compound's target and for screening large libraries of molecules. nih.gov
Competitive Binding Assays: This is a common method where the test compound competes with a known high-affinity radiolabeled ligand (a "tracer") for binding to a specific receptor. nih.govresearchgate.net The receptors can be present in preparations of cell membranes or in recombinant cells that overexpress the target receptor. The test compound is added in increasing concentrations to a mixture containing the receptor preparation and a fixed concentration of the radioligand. researchgate.net The amount of radioligand bound to the receptor is measured, and as the concentration of the test compound increases, it displaces the radioligand, causing a decrease in the measured radioactivity. The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. From the IC₅₀, the equilibrium dissociation constant (Kᵢ) can be calculated, which reflects the affinity of the compound for the receptor. nih.gov
Table 4: Example of Receptor Binding Affinity Data
| Receptor Target | Radioligand | Test Compound Kᵢ (nM) |
| Adrenergic Receptor α₁ | [³H]-Prazosin | 1,250 |
| Serotonin Receptor 5-HT₂ₐ | [³H]-Ketanserin | >10,000 |
| GABAA Receptor | [³H]-Flunitrazepam | 850 |
Note: Data are hypothetical and for illustrative purposes only. A lower Kᵢ value indicates higher binding affinity.
If a compound is suspected of acting by inhibiting an enzyme, kinetic studies are performed to confirm this activity and to characterize the type of inhibition. researchgate.net These studies measure the rate of the enzymatic reaction in the presence and absence of the inhibitor at various substrate concentrations.
The primary types of reversible enzyme inhibition are:
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kₘ (Michaelis constant) increases, while Vₘₐₓ (maximum reaction velocity) remains unchanged. youtube.com
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. youtube.com This binding reduces the enzyme's catalytic efficiency but does not affect substrate binding. Kₘ is unchanged, but Vₘₐₓ is decreased.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition is more effective at higher substrate concentrations. Both Kₘ and Vₘₐₓ are decreased. fiveable.me
By plotting the reaction velocity against substrate concentration (e.g., using a Lineweaver-Burk plot), the type of inhibition can be determined, and the inhibition constant (Kᵢ) can be calculated, which quantifies the inhibitor's potency. nih.gov
Table 5: Summary of Effects of Reversible Inhibitors on Enzyme Kinetic Parameters
| Type of Inhibition | Effect on Vₘₐₓ | Effect on Kₘ | Binding Site |
| Competitive | Unchanged | Increases | Binds to free enzyme at active site |
| Non-competitive | Decreases | Unchanged | Binds to free enzyme or ES complex at allosteric site |
| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate (ES) complex |
Influence on Signal Transduction Pathways (cellular models)
Research into the biological effects of substituted acetophenones has revealed their potential to modulate key signal transduction pathways involved in cellular processes like inflammation and cancer progression. While direct studies on Ethanone, 1-(3-butyl-4-methylphenyl)- are not available, investigations into analogous compounds provide insights into how this class of molecules might interact with cellular signaling cascades.
For instance, the structurally related compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) (SE1), isolated from the seahorse Hippocampus kuda, has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9). nih.gov This inhibition is achieved through the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in HT1080 human fibrosarcoma cells. nih.gov Specifically, treatment with SE1 led to a dose-dependent decrease in the phosphorylation of p38 and JNK, which are key components of the MAPK pathway. nih.gov
Furthermore, SE1 has demonstrated anti-inflammatory effects by blocking the phosphorylation of MAPK molecules, including c-Jun N-terminal kinase (JNK) and p38, as well as the nuclear translocation of NF-κB (p65 and p50 subunits) in activated microglia. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory mediators. nih.gov
These findings suggest that substituted acetophenones, as a class, may possess the ability to interfere with inflammatory and cancer-related signaling pathways. The specific influence of the 3-butyl and 4-methyl substitutions on the phenyl ring of Ethanone, 1-(3-butyl-4-methylphenyl)- would require dedicated experimental investigation to determine its precise effects on these or other signal transduction pathways.
Table 1: Influence of a Structurally Related Acetophenone (B1666503) Derivative on Signal Transduction Pathways
| Compound | Cell Line | Target Pathway | Observed Effect | Reference |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | HT1080 (Human Fibrosarcoma) | MAPK (p38, JNK) | Decreased phosphorylation | nih.gov |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | HT1080 (Human Fibrosarcoma) | NF-κB | Suppressed activation | nih.gov |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | BV-2 (Murine Microglia) | MAPK (JNK, p38) | Blocked phosphorylation | nih.gov |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | BV-2 (Murine Microglia) | NF-κB (p65, p50) | Blocked nuclear translocation | nih.gov |
Modulation of Gene Expression Regulation (in vitro)
The modulation of signal transduction pathways by substituted acetophenones ultimately translates to changes in gene expression. By influencing transcription factors like NF-κB, these compounds can alter the expression of genes involved in inflammation, cell proliferation, and apoptosis.
In studies of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1), it was observed that the compound inhibited the protein and gene expression of several pro-inflammatory mediators. nih.gov These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The suppression of these genes is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways. nih.gov
Similarly, the inhibition of MMP-9 expression by SE1 in fibrosarcoma cells is another example of gene expression modulation. nih.gov MMPs are a family of enzymes that degrade the extracellular matrix, and their overexpression is associated with tumor invasion and metastasis. By downregulating the expression of the MMP-9 gene, SE1 can potentially inhibit these processes. nih.gov
While these examples provide a framework for understanding how acetophenone derivatives can regulate gene expression, the specific gene targets of Ethanone, 1-(3-butyl-4-methylphenyl)- remain to be elucidated through dedicated research. The nature and position of the butyl and methyl groups on the aromatic ring would likely influence the compound's interaction with cellular targets and, consequently, its gene regulatory profile.
Table 2: Modulation of Gene Expression by a Structurally Related Acetophenone Derivative
| Compound | Cell Line | Modulated Genes | Effect | Reference |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | BV-2 (Murine Microglia) | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition of protein and gene expression | nih.gov |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | HT1080 (Human Fibrosarcoma) | MMP-9 | Inhibition of expression | nih.gov |
Structure-Activity Relationship (SAR) Elucidation for Biological Properties
The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. While a specific SAR study for Ethanone, 1-(3-butyl-4-methylphenyl)- is not available, general principles can be inferred from studies on various substituted acetophenones.
Modifications to the acetophenone scaffold have been shown to have a profound impact on their biological activities. rasayanjournal.co.in The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. rasayanjournal.co.in
For example, studies on acetophenone-derived hydrazones have indicated that electron-withdrawing substituents can enhance antimicrobial efficacy. rasayanjournal.co.in This is thought to be due to improved interactions with microbial proteins and membranes. rasayanjournal.co.in
In the context of anti-inflammatory and anticancer activity, the presence of hydroxyl and methoxy (B1213986) groups, as seen in the case of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, appears to be important for its inhibitory effects on the MAPK and NF-κB pathways. nih.govnih.gov The bromine atom in this molecule may also contribute to its biological activity. nih.gov
The specific contribution of the 3-butyl and 4-methyl groups in Ethanone, 1-(3-butyl-4-methylphenyl)- to its biological profile is currently unknown. The butyl group, being a bulky alkyl group, could influence the compound's lipophilicity and steric interactions with target proteins. The methyl group at the 4-position could also play a role in modulating the electronic properties of the phenyl ring. A systematic SAR study, involving the synthesis and biological evaluation of analogs with variations in the alkyl chain length and position, would be necessary to elucidate the precise role of these substituents.
Applications in Materials Science and Industrial Chemistry
Role as Building Blocks in Organic Synthesis
Substituted acetophenones are a well-established class of molecules that serve as crucial precursors and intermediates in the field of organic synthesis. nih.govwisdomlib.org Their value lies in the reactivity of the carbonyl group, the adjacent methyl group, and the aromatic ring, which allow for a wide range of chemical transformations. Ethanone, 1-(3-butyl-4-methylphenyl)- fits this profile, possessing functional groups that can be targeted to build more complex molecular architectures.
The family of alkyl-phenylketones, to which this compound belongs, are recognized as useful precursors for synthesizing heterocyclic compounds, which are foundational to many areas of materials science and medicinal chemistry. nih.govresearchgate.net The general reactivity of substituted acetophenones includes:
Condensation Reactions: The ketone functionality can react with various nucleophiles. For instance, aldol (B89426) condensation reactions can be used to form larger carbon skeletons. nih.gov
α-Functionalization: The methyl group adjacent to the carbonyl is susceptible to functionalization, allowing for the introduction of other chemical groups. nih.gov
Reactions at the Aromatic Ring: The benzene (B151609) ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
These compounds are frequently used as starting materials for the synthesis of complex molecules such as chalcones, pyrazoles, and various polyheterocyclic systems. wisdomlib.org A closely related compound, 1-(3-Bromo-4-methylphenyl)ethanone, is explicitly identified as an intermediate in pharmaceutical and chemical synthesis processes, highlighting the utility of this structural framework. The presence of the butyl and methyl groups on the phenyl ring of Ethanone, 1-(3-butyl-4-methylphenyl)- modifies its solubility and electronic properties, making it a potentially valuable building block for creating targeted molecules with specific characteristics.
Table 1: General Reactivity of Substituted Acetophenones
| Reaction Type | Description | Potential Products |
|---|---|---|
| Aldol Condensation | Reaction of the enolate of the ketone with an aldehyde or another ketone. | β-Hydroxy ketones, α,β-Unsaturated ketones (Chalcones). |
| Mannich Reaction | Aminoalkylation of the acidic proton of the methyl group using formaldehyde (B43269) and an amine. | β-Amino-ketones. |
| Williamson Ether Synthesis | (After reduction of ketone to alcohol) Reaction with an alkyl halide to form an ether. | Ethers. |
| Electrophilic Aromatic Substitution | Further substitution on the aromatic ring (e.g., nitration, halogenation). | Polysubstituted aromatic compounds. |
| Heterocycle Formation | Condensation with reagents like hydrazine (B178648) or substituted hydrazines. | Pyrazoles, Quinoxalines, Imidazoles. researchgate.net |
Use in Specialty Chemicals and Fragrance Applications
Aldehydes and ketones are integral to the fragrance and flavor industry, with many compounds prized for their distinct aromas. ncert.nic.in Acetophenone (B1666503) itself is used as a fragrance ingredient in items like soaps, detergents, and perfumes. mdpi.com The sensory properties of these molecules are highly dependent on their structure. Generally, as the size of the alkyl chain in a ketone increases, the odor tends to become less pungent and more fragrant. ncert.nic.in
While there is no specific documentation detailing the use of Ethanone, 1-(3-butyl-4-methylphenyl)- in fragrance compositions, its molecular structure—an acetophenone derivative with alkyl substituents—suggests it may possess unique olfactory properties. Compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and acetophenone are well-known for their pleasant scents and are widely used in perfumery. ncert.nic.in The synthesis of cyclic fragrances often relies on the transformation of various cyclic and acyclic precursors, indicating a constant search for new molecules with novel scents. nih.gov Given these principles, Ethanone, 1-(3-butyl-4-methylphenyl)- could potentially be explored as a specialty chemical in the formulation of fragrances to impart specific woody, floral, or fruity notes, although empirical data is required to confirm its specific scent profile.
Advanced Industrial Production Considerations
The industrial synthesis of aryl ketones like Ethanone, 1-(3-butyl-4-methylphenyl)-, is most commonly achieved through the Friedel-Crafts acylation reaction. numberanalytics.commasterorganicchemistry.com This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.com
For the production of Ethanone, 1-(3-butyl-4-methylphenyl)-, the likely pathway would involve:
Starting Material: 1-butyl-2-methylbenzene (B43884).
Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).
Catalyst: A Lewis acid, most commonly aluminum chloride (AlCl₃). numberanalytics.com
The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring to form the ketone. numberanalytics.com Key industrial considerations for this process include controlling the reaction conditions to maximize yield and minimize byproducts. The temperature is often kept low initially (between -30 °C and +25 °C) and may be raised later to increase the reaction rate. google.com The use of an inert, non-protic solvent is also common. google.com
A significant challenge in traditional Friedel-Crafts acylation is the generation of waste, particularly from the catalyst. Modern approaches focus on developing "greener" alternatives. These include using more environmentally benign catalysts that are stable, reusable, and avoid the production of metallic or halogenated waste. organic-chemistry.orgacs.org An alternative, though less direct, industrial route for producing some acetophenones is the catalytic oxidation of the corresponding ethylbenzene (B125841) derivative. nih.govgoogle.com
Table 2: General Industrial Production Parameters for Aryl Ketones via Friedel-Crafts Acylation
| Parameter | Typical Conditions/Considerations | Reference |
|---|---|---|
| Reaction | Friedel-Crafts Acylation | numberanalytics.commasterorganicchemistry.com |
| Aromatic Substrate | Activated aromatic ring (e.g., 1-butyl-2-methylbenzene) | google.com |
| Acylating Agent | Acyl chloride or anhydride (e.g., Acetyl chloride) | masterorganicchemistry.com |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) or "green" solid acid catalysts | masterorganicchemistry.comacs.org |
| Temperature | Typically -30 °C to 25 °C, can be raised up to 150 °C | google.com |
| Solvent | Often a non-protic, inert diluent (e.g., methylene (B1212753) chloride) | google.com |
| Work-up | Quenching with water/acid, extraction, and purification (e.g., distillation). | google.com |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The classical synthesis of substituted acetophenones often involves Friedel-Crafts acylation, which traditionally utilizes stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents. rsc.orguky.edu This method, while effective, presents environmental and safety challenges, including the generation of corrosive HCl gas and significant hazardous waste. nih.govwikipedia.org
Future research will likely focus on developing greener, more sustainable synthetic pathways. These emerging routes aim to minimize waste, reduce energy consumption, and utilize more environmentally benign reagents and catalysts. researchgate.netnih.gov Key areas of development include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or supported ionic liquid phase (SILP) catalysts, can replace traditional Lewis acids. researchgate.net These catalysts are often recyclable, reduce corrosive byproducts, and simplify product purification.
Ionic Liquids: Ionic liquids can serve as both catalyst and solvent, offering a greener alternative to volatile organic compounds (VOCs). nih.gov Research into quinuclidinol-based quaternary ammonium (B1175870) ionic liquids has shown promise in promoting reactions like the reduction of acetophenones under sustainable conditions. researchgate.net
Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent entirely or using microwave irradiation can drastically reduce reaction times and energy input, aligning with the principles of green chemistry. researchgate.net
A comparative overview of a traditional versus a potential sustainable synthetic approach is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Ethanone, 1-(3-butyl-4-methylphenyl)-
| Feature | Traditional Route (Friedel-Crafts) | Potential Sustainable Route |
| Starting Materials | 2-Butyltoluene, Acetyl Chloride | 2-Butyltoluene, Acetic Anhydride (B1165640) |
| Catalyst | Aluminum Chloride (AlCl₃) | Reusable Zeolite or SILP Catalyst researchgate.net |
| Solvent | Dichloromethane (B109758) or Carbon Disulfide | Ionic Liquid or Solvent-Free researchgate.netresearchgate.net |
| Byproducts | HCl, Aluminum Hydroxide Waste | Water (recyclable catalyst) |
| Sustainability | Low atom economy, hazardous waste | High atom economy, minimal waste |
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding
A thorough characterization of Ethanone, 1-(3-butyl-4-methylphenyl)- is fundamental to understanding its properties and potential applications. While standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS) provide basic structural confirmation, future research will benefit from the integration of more advanced methods with computational modeling. bohrium.comkoreascience.kr
Advanced Spectroscopic Techniques: High-Resolution Mass Spectrometry (HRMS) will be crucial for confirming the exact molecular formula. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is especially important for complex substitution patterns on the aromatic ring.
Computational Chemistry: Density Functional Theory (DFT) calculations can predict and corroborate experimental findings. acs.orgdtu.dk These computational studies can estimate geometric parameters (bond lengths, angles), electronic properties (HOMO-LUMO gaps, dipole moments), and even predict spectroscopic signatures (IR frequencies, NMR chemical shifts). openaccessjournals.com Such an integrated approach provides a powerful tool for understanding the molecule's reactivity, stability, and excited-state dynamics, which are important for applications in materials science. acs.org
Table 2 outlines the kind of detailed data that could be generated through an integrated spectroscopic and computational approach.
Table 2: Predicted Spectroscopic and Computational Data for Ethanone, 1-(3-butyl-4-methylphenyl)-
| Data Type | Parameter | Predicted/Hypothetical Value | Source/Method |
| Molecular Formula | C₁₃H₁₈O | 190.1358 | HRMS (Predicted) |
| ¹³C NMR | Carbonyl (C=O) | ~198 ppm | DFT Calculation acs.org |
| Aromatic C-H | 125-135 ppm | Analogy to similar structures koreascience.kr | |
| Aliphatic (Butyl) | 14-35 ppm | Analogy to similar structures koreascience.kr | |
| IR Spectroscopy | C=O Stretch | ~1680 cm⁻¹ | Analogy to similar structures |
| Computational | Dipole Moment | ~2.9 D | DFT (B3LYP/6-31G*) acs.org |
| HOMO-LUMO Gap | ~5.5 eV | TD-DFT Calculation openaccessjournals.com |
Exploration of Undiscovered Biological Targets and Pathways (in vitro)
Substituted acetophenones are known to possess a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. mdpi.com Derivatives have been investigated for their potential as agrochemicals and as scaffolds for drug discovery. researchgate.netnih.gov For Ethanone, 1-(3-butyl-4-methylphenyl)-, future in vitro studies could focus on screening its activity against a panel of previously unexplored biological targets.
Given the structural features—a substituted aromatic ketone—potential areas of investigation include:
Enzyme Inhibition: Screening against enzymes involved in inflammation (e.g., cyclooxygenases, lipoxygenases) or metabolic diseases (e.g., α-glucosidase) could reveal novel therapeutic potential. researchgate.net
Antimicrobial and Antifungal Activity: The compound could be tested against a range of pathogenic bacteria and fungi, particularly those relevant to agriculture and human health. bohrium.com Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring significantly influence antimicrobial efficacy. koreascience.kr
Nematicidal Activity: Some acetophenone (B1666503) derivatives have shown potent activity against plant-parasitic nematodes, suggesting a potential application in sustainable agriculture.
Table 3 illustrates a hypothetical screening panel for identifying novel biological activities.
Table 3: Illustrative Panel for in vitro Biological Target Screening
| Target Class | Specific Target/Organism | Assay Type | Potential Outcome (Hypothetical IC₅₀/MIC) |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 5-20 µM |
| Antifungal | Botrytis cinerea | Mycelial Growth Inhibition bohrium.com | 10-50 µg/mL |
| Antibacterial | Ralstonia solanacearum | Minimum Inhibitory Conc. (MIC) researchgate.net | 30-100 µM |
| Antidiabetic | α-Glucosidase | Enzyme Inhibition Assay researchgate.net | 15-40 µM |
Sustainable Applications in Emerging Technologies
Beyond biological activity, the unique physicochemical properties of substituted acetophenones make them candidates for various emerging technologies. Future research should explore the utility of Ethanone, 1-(3-butyl-4-methylphenyl)- in sustainable, high-value applications.
Potential emerging applications include:
Organic Electronics: Functionalized aromatic ketones are precursors for more complex structures used in organic electronics. uky.edu The specific substitution pattern of this molecule could be exploited to synthesize novel materials for applications like organic field-effect transistors (OFETs) or as fluorescent dyes after further functionalization.
Chemosensors: Acetophenone derivatives have been successfully used to create colorimetric and fluorescent chemosensors for detecting environmentally significant anions like cyanide. researchgate.netbohrium.com The electron-donating alkyl groups on the phenyl ring could modulate the electronic properties of a sensor system, potentially leading to high selectivity and sensitivity.
Corrosion Inhibitors: Certain organic molecules containing heteroatoms and π-electrons, like acetophenones, can adsorb onto metal surfaces and inhibit corrosion. koreascience.krresearchgate.net Research could investigate this compound's efficacy as a corrosion inhibitor for materials used in industrial settings, offering a potentially less toxic alternative to conventional inhibitors. researchgate.netgoogle.com
Polymer Science: Acetophenones can act as precursors in polymer synthesis, for example, in the creation of acetophenone-formaldehyde resins or poly(phenylacetylenes). nih.govacs.org The butyl and methyl groups could impart specific properties like solubility and thermal stability to new polymers.
Table 4 summarizes these potential sustainable applications and the key molecular features that enable them.
Table 4: Potential Sustainable Applications in Emerging Technologies
| Application Area | Enabling Molecular Feature | Research Goal |
| Organic Electronics | Substituted Aromatic Core | Precursor for novel semiconducting or fluorescent materials uky.edu |
| Chemosensors | Modifiable Ketone and Phenyl Ring | Development of selective colorimetric/fluorescent sensors researchgate.net |
| Corrosion Inhibition | π-electron System, Oxygen Heteroatom | Creation of an effective, eco-friendly corrosion inhibitor koreascience.krresearchgate.net |
| Advanced Polymers | Reactive Acetyl Group, Alkyl Substituents | Monomer for specialty polymers with tailored properties acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
